Structural Characterization and Analytical Methodologies for Pemetrexed L-Glutamic Acid Trisodium Salt: A Technical Whitepaper
Structural Characterization and Analytical Methodologies for Pemetrexed L-Glutamic Acid Trisodium Salt: A Technical Whitepaper
Executive Summary
Pemetrexed is a foundational multitargeted antifolate utilized extensively in the oncological management of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma[1]. While the administered active pharmaceutical ingredient (API) is typically pemetrexed disodium[2], the drug's true pharmacological efficacy relies on complex intracellular metabolism. Pemetrexed L-Glutamic Acid Trisodium Salt represents the stabilized, isolated form of pemetrexed diglutamate—the critical first intermediate in the intracellular polyglutamation cascade.
For drug development professionals and bioanalytical scientists, understanding the physicochemical properties and analytical behavior of this specific trisodium salt is paramount. It serves both as a vital reference standard for pharmacokinetic (PK) profiling of intracellular active metabolites and as a monitored related substance/impurity in API manufacturing.
Chemical and Structural Architecture
Pemetrexed L-Glutamic Acid Trisodium Salt (CAS: 1265908-59-5) is a highly polar, multi-charged macromolecule[3]. Structurally, it consists of the core pemetrexed molecule—a pyrrolo[2,3-d]pyrimidine ring system linked to a benzoyl-L-glutamate moiety—conjugated to an additional L-glutamic acid residue via a γ -peptide linkage[4].
In its trisodium salt form, the three carboxylic acid groups (one on the alpha carbon of the first glutamate, and two on the second glutamate) are deprotonated and ionically bonded to sodium cations[3].
Table 1: Physicochemical Profile
| Parameter | Value |
| Common Name | Pemetrexed L-Glutamic Acid Trisodium Salt[5] |
| Systematic Name | L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L- γ -glutamyl-, trisodium salt[3] |
| CAS Registry Number | 1265908-59-5[3] |
| FDA UNII | B429MAG8AK[6] |
| Molecular Formula | C25H25N6Na3O9[7] |
| Molecular Weight (Salt) | 622.47 g/mol [3] |
| Molecular Weight (Free Acid) | 556.53 g/mol (C25H28N6O9)[4] |
| Stereocenters | 2 (Absolute configuration: L, L)[3] |
Mechanistic Causality: The Biological Imperative of Polyglutamation
Why is the addition of an L-glutamic acid residue biologically critical? Pemetrexed (MW: 427.41 g/mol )[8],[9] enters the cell primarily via the reduced folate carrier and folate receptor alpha. Once intracellular, it acts as a substrate for the enzyme Folylpolyglutamate Synthetase (FPGS) .
FPGS catalyzes the ATP-dependent addition of L-glutamic acid to the γ -carboxyl group of pemetrexed, forming pemetrexed diglutamate (the free acid of our title compound)[10]. This structural modification dictates two causal outcomes:
-
Cellular Retention: The addition of polar carboxylate groups prevents the molecule from exiting the cell via efflux transporters, effectively trapping the drug inside the tumor cell.
-
Target Affinity: The polyglutamated forms exhibit a profoundly increased inhibitory affinity ( Ki ) for Thymidylate Synthase (TS) and Glycinamide Ribonucleotide Formyltransferase (GARFT) compared to the monoglutamate parent drug[8],[1].
Fig 1: Intracellular polyglutamation pathway converting pemetrexed to its active glutamated forms.
Analytical Workflows: Isolation and Characterization Protocol
As a Senior Application Scientist, I frequently observe laboratories failing to accurately quantify pemetrexed polyglutamates due to poor chromatographic retention and severe mass spectrometric ion suppression. The presence of three sodium ions (MW contribution: ~69 g/mol ) in the salt form is advantageous for aqueous formulation but highly detrimental to Electrospray Ionization (ESI).
To counteract this, the following self-validating HILIC-ESI-MS/MS protocol is engineered specifically for the tricarboxylate nature of this compound.
Step-by-Step Methodology
Step 1: Sample Preparation via Weak Anion Exchange (WAX) SPE
-
Action: Load the biological sample or reconstituted salt onto a WAX Solid Phase Extraction cartridge. Wash with 5% methanol to remove neutral interferences, followed by a wash to elute sodium cations. Elute the analyte using 5% ammonium hydroxide in methanol.
-
Causality: The tricarboxylate anion binds strongly to the WAX stationary phase. Washing away the Na+ ions prevents the formation of [M+Na]+ adducts in the MS source, which would otherwise split the ion current and suppress the primary [M−H]− signal.
Step 2: Chromatographic Separation (HILIC)
-
Action: Utilize an Amide-HILIC column. Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Mobile Phase B: Acetonitrile.
-
System Passivation: Add 5 µM medronic acid to the mobile phase or use a completely PEEK-lined bioinert LC system.
-
Causality: Standard C18 reversed-phase columns cannot retain the highly polar tricarboxylate anion (it elutes in the void volume). HILIC provides orthogonal retention via hydrogen bonding and dipole interactions. Furthermore, the three carboxylate groups act as potent metal chelators; without medronic acid or a bioinert system, the analyte will bind to stainless steel LC tubing, resulting in severe peak tailing and signal loss.
Step 3: Mass Spectrometry (ESI- MS/MS)
-
Action: Operate the mass spectrometer in ESI negative mode. Monitor the transition of the deprotonated free acid [M−H]− at m/z 555.5 to its core pyrrolopyrimidine fragments.
-
Causality: Negative ionization is inherently more sensitive for molecules containing multiple carboxylic acid moieties.
Fig 2: Self-validating HILIC-MS/MS workflow for the quantification of pemetrexed diglutamate.
Trustworthiness: Building a Self-Validating System
To ensure absolute scientific integrity in the quantification of Pemetrexed L-Glutamic Acid Trisodium Salt, the analytical run must be self-validating.
-
Isotope Dilution: Always spike samples with a stable isotope-labeled internal standard (e.g., Pemetrexed-d5 diglutamate) prior to SPE. Because the internal standard shares the exact physicochemical properties of the analyte, it perfectly corrects for any variation in SPE recovery or MS matrix suppression.
-
System Suitability Testing (SST): Before running actual samples, inject a low-level QC standard. The system is only validated if the peak asymmetry factor ( As ) is between 0.9 and 1.2. If As>1.5 , it indicates active metal chelation in the LC flow path, mandating immediate system passivation.
Conclusion
Pemetrexed L-Glutamic Acid Trisodium Salt is far more than a simple manufacturing impurity; it is the structural embodiment of pemetrexed's intracellular activation pathway. By understanding its precise molecular weight (622.47 g/mol )[3], its tricarboxylate nature, and its propensity for metal chelation, researchers can design robust, causality-driven analytical methods. Transitioning from standard reversed-phase methodologies to bioinert HILIC-MS/MS workflows ensures high-fidelity data, ultimately accelerating pharmacokinetic research and drug formulation quality control.
References
-
[3] PEMETREXED L-GLUTAMIC ACID TRISODIUM SALT. Global Substance Registration System (GSRS), National Institutes of Health. URL: [Link]
-
[6] UNII B429MAG8AK - PEMETREXED L-GLUTAMIC ACID TRISODIUM SALT. NDC List. URL: [Link]
-
[7] Pemetrexed L-Glutamic Acid Trisodium Salt. CRO Splendid Lab Pvt Ltd. URL: [Link]
-
[4] PEMETREXED GLUTAMIDE. Global Substance Registration System (GSRS), National Institutes of Health. URL: [Link]
-
[2] ALIMTA® (pemetrexed disodium) Datasheet. Medsafe New Zealand. URL: [Link]
-
[1] Pemetrexed | CID 135410875. PubChem, National Library of Medicine. URL: [Link]
-
[5] Pemetrexed L-Glutamic Acid Trisodium Salt. Inxight Drugs, NCATS. URL: [Link]
Sources
- 1. Pemetrexed | C20H21N5O6 | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Pemetrexed L-Glutamic Acid Trisodium Salt [drugs.ncats.io]
- 6. ndclist.com [ndclist.com]
- 7. Pemetrexed L-Glutamic Acid Trisodium Salt | 1265908-59-5 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 8. Pemetrexed | Thymidylate Synthase inhibitor | Thymidylate Synthase Inhibitor | KR Stock | Selleck 한국 (Selleck Korea) [selleck.kr]
- 9. medkoo.com [medkoo.com]
- 10. bio-techne.com [bio-techne.com]
